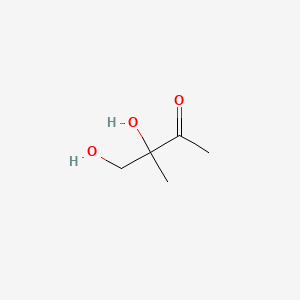
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is an organic compound with the molecular formula C5H10O3. It is a secondary α-hydroxy ketone, known for its role in various chemical and biological processes. This compound is also referred to as 3-Hydroxy-3-methylbutan-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) can be achieved through several methods. One common approach involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Another method includes the addition of water in the presence of dilute sulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while maintaining the quality of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound plays a role in metabolic pathways and can be used in studies related to enzyme function and regulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylbutan-2-one: A closely related compound with similar chemical properties.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another compound with similar functional groups but different structural features.
Uniqueness
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3 |
InChI Key |
ILAYTWAIZAKGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate](/img/structure/B8504163.png)
![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B8504164.png)


![Ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8504178.png)
![1-[4-(4-Methoxy-phenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-yl]-ethanone](/img/structure/B8504192.png)

![(3S,8aS)-3-(Hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8504206.png)
![Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8504218.png)
